

Alstonic Acid A: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alstonic acid A*

Cat. No.: *B1151593*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Alstonic acid A**, a 2,3-secofernane triterpenoid isolated from the leaves of *Alstonia scholaris*. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, compound identification, and drug discovery.

Spectroscopic Data of Alstonic Acid A

The structural elucidation of **Alstonic acid A** was established through extensive spectroscopic analysis. The key data are summarized in the tables below.

Table 1: NMR Spectroscopic Data of Alstonic Acid A (CDCl₃)

The ¹H and ¹³C NMR data were acquired in deuteriochloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	¹³ C (δ)	¹ H (δ, mult., J in Hz)
1	46.4 (t)	2.72 (d, 14.5)
2	210.2 (s)	
3	222.5 (s)	
4	52.8 (s)	
5	55.4 (d)	2.58 (br s)
6	24.3 (t)	1.95, 1.65 (each m)
7	38.6 (t)	1.55, 1.45 (each m)
8	42.9 (s)	
9	58.1 (s)	
10	130.5 (s)	
11	134.5 (d)	
12	37.1 (t)	2.05, 1.98 (each m)
13	42.1 (s)	1.85 (m)
14	51.2 (d)	
15	31.5 (t)	
16	36.4 (t)	
17	49.5 (d)	1.75 (m)
18	16.5 (q)	0.90 (d, 6.8)
19	19.2 (q)	0.85 (d, 6.8)
20	33.2 (d)	2.20 (m)
21	21.5 (q)	1.05 (d, 7.0)
22	21.6 (q)	1.10 (d, 7.0)
23	26.8 (q)	1.20 (s)

24	21.8 (q)	1.15 (s)
25	18.2 (q)	1.00 (s)
26	16.8 (q)	0.95 (s)
27	16.9 (q)	0.98 (s)
28	181.2 (s)	
29	26.5 (q)	1.18 (s)
30	21.2 (q)	1.12 (s)

Table 2: IR and MS Spectroscopic Data of Alstonic Acid A

Spectroscopic Technique	Data
Infrared (IR)	ν_{max} (film): 3400-2500 (br, -OH), 1705 (C=O), 1640 (C=C) cm^{-1}
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 457.3625 $[\text{M}+\text{H}]^+$ (Calculated for $\text{C}_{30}\text{H}_{49}\text{O}_3$, 457.3625)

Experimental Protocols

The following section outlines the methodologies employed for the isolation and spectroscopic analysis of **Alstonic acid A**.

Isolation of Alstonic Acid A

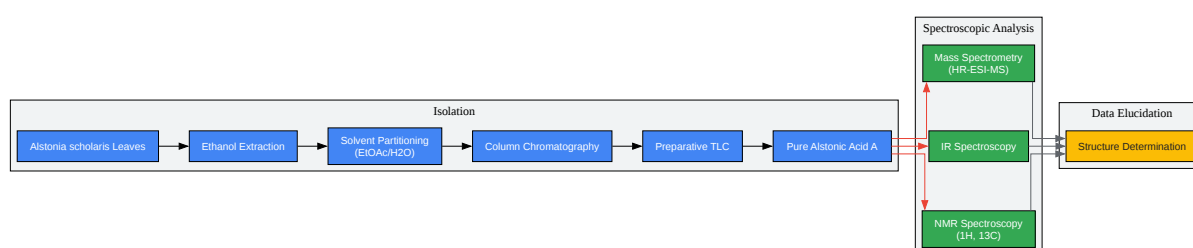
The leaves of *Alstonia scholaris* were collected and air-dried. The dried leaves were powdered and extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield **Alstonic acid A** as a white amorphous powder.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C . Samples were dissolved in CDCl_3 , and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
- Infrared Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with a film of the sample on a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry was performed on a Waters Q-ToF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Alstonic acid A**.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Alstonic acid A**.

- To cite this document: BenchChem. [Alstonic Acid A: A Comprehensive Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151593#spectroscopic-data-nmr-ir-ms-of-alstonic-acid-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com